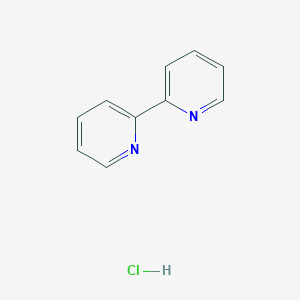

2,2'-Bipyridine hydrochloride

Beschreibung

BenchChem offers high-quality 2,2'-Bipyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1-8H;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLQLWXHFMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066423 | |

| Record name | 2,2'-Bipyridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-87-6 | |

| Record name | 2,2'-Bipyridine, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bipyridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bipyridine, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2'-Bipyridine hydrochloride chemical structure and properties

Structural Dynamics, Synthesis Protocols, and Bio-Inorganic Applications

Executive Summary

2,2'-Bipyridine (bipy) is the archetypal chelating ligand in coordination chemistry. While the free base is ubiquitous in organic catalysis, the hydrochloride salt forms (mono- and dihydrochloride) are the critical reagents for biological applications requiring aqueous solubility without organic co-solvents.

This guide addresses the specific utility of 2,2'-bipyridine hydrochloride. It bridges the gap between its structural thermodynamics—specifically the cis/trans rotameric equilibrium driven by protonation—and its practical application as an iron sequestering agent in metallo-drug development.

Chemical Identity & Structural Analysis[1]

The Protonation Conundrum

The efficacy of 2,2'-bipyridine relies on its ability to rotate around the C2–C2' bond.

-

Free Base: Exists primarily in the trans conformation in solution to minimize dipole repulsion between the nitrogen lone pairs.

-

Chelation: Upon binding a metal (M

), it locks into a cis conformation. -

Hydrochlorides:

-

Monohydrochloride (

): The protonated nitrogen forms a hydrogen bond with the unprotonated nitrogen, locking the molecule in a planar cis conformation. -

Dihydrochloride (

): The second protonation is energetically unfavorable due to charge repulsion between the two adjacent pyridinium sites. Consequently, the dihydrochloride is highly acidic and unstable in moist air, often reverting to the monohydrochloride or losing HCl.

-

Structural & Physicochemical Data[1]

| Property | 2,2'-Bipyridine (Free Base) | 2,2'-Bipyridine Dihydrochloride |

| CAS Number | 366-18-7 | 18820-87-6 (General HCl: 33421-43-1) |

| Formula | ||

| MW ( g/mol ) | 156.19 | 229.11 |

| Solubility (Water) | Low (~5.5 g/L) | High (>500 g/L) |

| Solubility (Ethanol) | High | Moderate |

| Appearance | White/Pale Crystalline Solid | White/Yellow Hygroscopic Powder |

| pKa Values | N/A |

Mechanistic Pathway: Protonation vs. Chelation

The following diagram illustrates the competitive equilibrium between protonation (which blocks coordination) and metal chelation.

Figure 1: The thermodynamic equilibrium of 2,2'-bipyridine species. Note that effective metal chelation requires a pH above the

Synthesis Protocol: Conversion of Base to Hydrochloride Salt

Objective: To synthesize high-purity 2,2'-bipyridine hydrochloride from the commercially cheaper free base, ensuring removal of trace iron impurities which can cause false positives in biological assays.

Prerequisites:

-

2,2'-Bipyridine (Free Base, >99%)

-

Hydrochloric acid (37%, ACS Reagent)

-

Ethanol (Absolute)

-

Diethyl Ether (Anhydrous)

Step-by-Step Methodology

-

Dissolution:

-

Dissolve 5.0 g (32 mmol) of 2,2'-bipyridine free base in 30 mL of warm absolute ethanol (

). Ensure complete dissolution. -

Expert Tip: If the solution is not clear/colorless, treat with activated charcoal and filter through Celite to remove organic impurities.

-

-

Acidification (Salt Formation):

-

For Monohydrochloride: Add 1.0 equivalent of conc. HCl (approx 2.65 mL) dropwise with vigorous stirring.

-

For Dihydrochloride: Add excess conc. HCl (approx 6.0 mL). Note: The reaction is exothermic.

-

-

Precipitation:

-

Allow the solution to cool to room temperature.[1]

-

Slowly add 100 mL of anhydrous diethyl ether while stirring. The hydrochloride salt will precipitate as a white/off-white solid.

-

Causality: The salt is insoluble in the ether-ethanol mixture, driving high-yield precipitation.

-

-

Isolation & Drying:

-

Filter the solid using a sintered glass funnel (avoid paper filters which may introduce iron).

-

Wash the cake

with cold diethyl ether. -

Critical Step: Dry under vacuum over

or KOH pellets. The hydrochloride is hygroscopic ; improper drying leads to a sticky gum due to atmospheric moisture absorption.

-

Figure 2: Synthesis workflow for converting 2,2'-bipyridine free base to the hydrochloride salt.

Functional Applications in Drug Development

Iron Chelation Assays (The "Ferrous Stripping" Test)

In drug discovery, 2,2'-bipyridine is used to simulate iron-deficient conditions or to inhibit iron-dependent enzymes (e.g., prolyl hydroxylases).

The Mechanism:

Protocol for Biological Assay:

-

Stock Preparation: Prepare a 100 mM stock of 2,2'-bipyridine hydrochloride in PBS.

-

Incubation: Treat cells with 10–100

bipyridine. -

Readout: Monitor cell viability or enzyme activity.

-

Control: Add exogenous

in excess. If toxicity is reversed, the mechanism is confirmed as iron depletion.

-

Metallo-Drug Precursor

Bipyridine hydrochloride is the preferred starting material for synthesizing water-soluble Ruthenium(II) complexes (e.g.,

Handling, Stability & Safety

Stability

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator. If the powder turns into a paste, it has absorbed water and likely hydrolyzed partially to the monohydrochloride.

-

Light Sensitivity: Solutions are stable, but solid bipyridine should be stored in amber vials to prevent slow photo-degradation over months.

Toxicity Profile

-

Mechanism: Acute toxicity is primarily due to the sequestration of vital trace metals (Fe, Zn, Cu) essential for metalloenzymes (e.g., cytochrome c oxidase).

-

LD50 (Rat, Oral):

mg/kg. -

Handling: Always wear nitrile gloves. Dust inhalation is a significant hazard; use a fume hood when weighing the dry salt.

References

-

Perrin, D. D. (1964).[4] "Dissociation constants of organic bases in aqueous solution." Australian Journal of Chemistry, 17(4), 484-488.[4]

-

Constable, E. C., & Housecroft, C. E. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules, 24(21), 3951.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 87811, 2,2'-Bipyridine dihydrochloride." PubChem.

-

Bremer, B., et al. (2001). "Intracellular chelation of iron by bipyridyl inhibits DNA virus replication."[5] Journal of Biological Chemistry, 276, 24612-24620.

-

Sigma-Aldrich. (2023). "Safety Data Sheet: 2,2'-Bipyridine."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,2'-Bipyridine CAS#: 366-18-7 [m.chemicalbook.com]

- 3. Sciencemadness Discussion Board - 2,2'-Bipyridine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Intracellular chelation of iron by bipyridyl inhibits DNA virus replication: ribonucleotide reductase maturation as a probe of intracellular iron pools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-Bipyridine and 2,2'-Bipyridine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2'-Bipyridine and its hydrochloride salt, focusing on the critical differences in their chemical properties and practical applications. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting and utilizing these compounds in their work.

Fundamental Physicochemical Disparities: A Comparative Analysis

At its core, the distinction between 2,2'-Bipyridine and its hydrochloride salt lies in the protonation state of the nitrogen atoms on the pyridine rings. 2,2'-Bipyridine is a neutral, bidentate chelating ligand, while 2,2'-Bipyridine hydrochloride is the salt form, where one or both nitrogen atoms are protonated and associated with chloride counter-ions. This seemingly subtle difference has profound implications for their physical and chemical behavior.

Table 1: Comparative Physicochemical Properties

| Property | 2,2'-Bipyridine | 2,2'-Bipyridine Hydrochloride |

| Synonyms | 2,2'-Bipyridyl, 2,2'-Dipyridyl [3, 5] | 2,2'-Bipyridine dihydrochloride[1][2] |

| CAS Number | 366-18-7[3][4][5] | 18820-87-6[1][6] |

| Molecular Formula | C₁₀H₈N₂[4][7][8] | C₁₀H₁₀Cl₂N₂[1] |

| Molecular Weight | 156.18 g/mol [4][8] | 229.10 g/mol [1] |

| Appearance | White to off-white crystalline solid[4] | Data not readily available, likely a crystalline solid |

| Melting Point | 70-73 °C[7] | Data not readily available |

| Boiling Point | 273 °C[7] | Data not readily available |

| Water Solubility | 5.5 g/L at 22 °C[7], 5.93 g/L at 25 °C[4] | Expected to have significantly higher water solubility |

| Organic Solvent Solubility | Very soluble in alcohol, ether, and benzene[4] | Expected to have lower solubility in non-polar organic solvents |

| pKa (of conjugate acid) | pKa1: ~0.05, pKa2: 4.4[9] | Not applicable (already protonated) |

| Stability | Stable under normal conditions[10] | Generally stable, but may be hygroscopic |

The most significant divergence is in their solubility profiles. The neutral 2,2'-Bipyridine exhibits limited solubility in water but is readily soluble in various organic solvents.[4][11] Conversely, the charged nature of 2,2'-Bipyridine hydrochloride renders it highly soluble in aqueous solutions and less soluble in non-polar organic solvents. This is a critical consideration for any experimental design.

The Structural and Equilibrium Relationship

The relationship between 2,2'-Bipyridine and its hydrochloride salt is a classic acid-base equilibrium. The addition of a strong acid like hydrochloric acid (HCl) to a solution of 2,2'-Bipyridine results in the protonation of the nitrogen atoms, forming the hydrochloride salt. This process is reversible by the addition of a base.

Caption: A typical experimental workflow for the synthesis of a metal-bipyridine complex.

Step-by-Step Methodology for the Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride

This protocol provides a detailed method for a well-known and widely used metal-bipyridine complex.

-

Reagent Preparation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate molar equivalent of a ruthenium salt (e.g., RuCl₃·xH₂O) in a suitable solvent such as ethanol.

-

In a separate beaker, dissolve a slight excess (typically 3.1 molar equivalents) of 2,2'-Bipyridine (the free base) in the same solvent. The use of the free base is critical here to ensure solubility in the organic solvent.

-

-

Reaction:

-

Add the 2,2'-Bipyridine solution to the ruthenium salt solution with stirring.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours). The progress of the reaction can often be monitored by a color change.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The product, [Ru(bpy)₃]Cl₂, often precipitates upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with small portions of cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted 2,2'-Bipyridine.

-

Dry the purified complex in a vacuum oven.

-

-

Self-Validating System:

-

Purity Assessment: The purity of the final product should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

-

Control Reaction: A control reaction without the 2,2'-Bipyridine ligand can be performed to confirm that the observed product is indeed the desired metal complex.

-

Handling and Safety Considerations

Both 2,2'-Bipyridine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. [12][13]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [12][14]* Handling: Avoid inhalation of dust and contact with skin and eyes. [12][13]In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. [10][12]Keep containers tightly sealed. [13]2,2'-Bipyridine may be light-sensitive. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The choice between 2,2'-Bipyridine and 2,2'-Bipyridine hydrochloride is a critical decision in experimental design that hinges on the intended application and solvent system. For synthetic coordination chemistry in organic media, the free base is the compound of choice. For biological and pharmaceutical research in aqueous environments, the hydrochloride salt offers the advantage of enhanced water solubility. A thorough understanding of their fundamental physicochemical differences, as detailed in this guide, is paramount for successful and reproducible research outcomes.

References

-

Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2749. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1474, 2,2'-Bipyridine. [Link]

-

Wikipedia. 2,2′-Bipyridine. [Link]

-

Wikipedia. Transition metal complexes of 2,2'-bipyridine. [Link]

-

National Institute of Standards and Technology. 2,2'-Bipyridine. [Link]

-

Fiveable. Bipyridine Definition - Inorganic Chemistry II Key Term. [Link]

-

Solubility of Things. 2,2'-Bipyridine. [Link]

-

Taylor & Francis Online. 2,2′-Bipyridine based biologically active mixed ligand metal(II) complexes: Synthesis, characterization, DFT and antioxidant studies. [Link]

-

ResearchGate. Regioselective Functionalization of 2,2'Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry. [Link]

-

Chemical Methodologies. Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. [Link]

-

Carl ROTH. Safety Data Sheet: 2,2'-Bipyridyl. [Link]

-

MDPI. Special Issue : Bipyridines: Synthesis, Functionalization and Applications. [Link]

-

SciSpace. First metal complexes of 6,6′-dihydroxy-2,2′-bipyridine: from molecular wires to applications in carbonylation catalysis. [Link]

-

chemister.ru. 2,2'-bipyridine. [Link]

-

Wikipedia. Bipyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87811, 2,2'-Bipyridine dihydrochloride. [Link]

-

IUPAC-NIST Solubilities Database. 2,2'-Bipyridine with Methanol and Water. [Link]

-

Priyanka, et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Cancer Investigation. [Link]

-

Kumar, A., et al. (2025). Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy. Molecular and Cellular Biochemistry. [Link]

-

U.S. Environmental Protection Agency. 2,2'-Bipyridine, hydrochloride (1:2) - Substance Details. [Link]

-

PubMed. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. [Link]

-

LookChem. 2,2'-Bipyridine 366-18-7 wiki. [Link]

-

Cheméo. Chemical Properties of 2,2'-Bipyridine (CAS 366-18-7). [Link]

-

ResearchGate. (PDF) Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. [Link]

Sources

- 1. 2,2'-Bipyridine dihydrochloride | C10H10Cl2N2 | CID 87811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. CAS 366-18-7: 2,2′-Bipyridine | CymitQuimica [cymitquimica.com]

- 4. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 6. 2,2'-BIPYRIDINE HYDROCHLORIDE | 18820-87-6 [chemicalbook.com]

- 7. 2,2'-Bipyridine CAS#: 366-18-7 [m.chemicalbook.com]

- 8. 2,2'-Bipyridine [webbook.nist.gov]

- 9. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 2,2'-Bipyridine - Safety Data Sheet [chemicalbook.com]

2,2'-Bipyridine hydrochloride stability and storage conditions

Technical Guide: Stability Profile and Lifecycle Management of 2,2'-Bipyridine Hydrochloride

Part 1: Executive Summary & Core Directive

Subject: 2,2'-Bipyridine Dihydrochloride (CAS: 18820-87-6) Primary Application: Chelating ligand for transition metals (Fe, Ru, Zn), colorimetric assays, and metallo-organic synthesis.[1] Critical Stability Factor: Hygroscopicity and trace metal contamination.

The Application Scientist’s Perspective: In drug development and coordination chemistry, 2,2'-bipyridine (bpy) is often treated as a generic reagent. However, the hydrochloride salt form presents distinct stability challenges compared to the free base. While the free base is lipophilic and relatively inert, the dihydrochloride salt is highly water-soluble but prone to moisture uptake. This hygroscopicity is the primary vector for experimental error—not chemical degradation of the ring, but stoichiometric drift . If your salt absorbs 5% water by weight, your metal-to-ligand ratios will be skewed, leading to incomplete complexation and noisy assay data.

Part 2: Physicochemical Stability Profile

The following table contrasts the critical stability parameters of the free base and the salt.

| Parameter | 2,2'-Bipyridine (Free Base) | 2,2'-Bipyridine Dihydrochloride |

| CAS Number | 366-18-7 | 18820-87-6 |

| Solubility (Water) | Low (~5.5 g/L) | High (Freely soluble) |

| Hygroscopicity | Low (Non-hygroscopic) | High (Hygroscopic) |

| pH (5% Solution) | ~7.5 (Neutral/Basic) | Acidic (< 2.0) |

| Storage Temp | Room Temperature (RT) | RT (Short-term) / -20°C (Long-term) |

| Light Sensitivity | Moderate | Moderate (High in presence of metals) |

Mechanistic Insights

-

Hygroscopic Instability: The dihydrochloride salt involves protonation of the pyridine nitrogens (

). The ionic lattice energy is disrupted by atmospheric moisture, leading to the formation of hydrates. This does not break the molecule but dilutes the effective mass. -

Photochemical Activation: While the bipyridine ring is robust, it becomes a potent photosensitizer when coordinated with trace metals (e.g.,

, -

Acid-Base Equilibrium: In aqueous solution, the dihydrochloride salt acts as a strong acid. If used in pH-sensitive biological assays, the addition of this salt will significantly drop the pH, potentially denaturing proteins or altering enzyme kinetics unless buffered.

Part 3: Storage & Handling Protocols

A. Solid State Storage (The "Dry Chain")

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent UV-induced photo-oxidation if trace impurities are present.

-

Environment: Store in a desiccator at Room Temperature (20–25°C).

-

Long-Term Archival: For storage >6 months, transfer to -20°C. Crucial: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid (which would immediately hydrate the salt).

B. Solution State Storage

-

Solvent: Nuclease-free water or 0.1 M HCl.

-

Container: Polypropylene (PP) or amber glass. Avoid polystyrene if using organic co-solvents.

-

Shelf Life:

-

4°C: Stable for 1 month.

-

-

-20°C:* Stable for 6 months.

-

-

-

Freeze-Thaw: Limit to 3 cycles. The acidic nature of the solution can leach metal ions from low-quality glass or needles, triggering the "pink shift" (iron complexation).

Part 4: Experimental Workflows

Protocol 1: Preparation of 100 mM Stock Solution (Self-Validating)

-

Objective: Create a precise stock for metal chelation without introducing stoichiometric error.

-

Reagents: 2,2'-Bipyridine Dihydrochloride (MW ~229.10 g/mol ), Ultrapure Water (Type I).

Step-by-Step:

-

Weighing: Weigh 229.1 mg of the salt into a plastic weighing boat (avoid metal spatulas to prevent iron contamination).

-

Solubilization: Transfer to a 10 mL volumetric flask. Add 8 mL of Ultrapure water.

-

Validation Check (Visual): The solution must be completely colorless. Any hint of pink indicates iron contamination.

-

Dissolution: Vortex until fully dissolved. The salt should dissolve instantly.

-

Volume Adjustment: Top up to 10 mL mark.

-

pH Check (Optional but Recommended): Verify pH is acidic (< 2.0). If neutral, you may have the free base or a degraded buffer salt.

Protocol 2: Quality Control via UV-Vis Spectroscopy

-

Principle: The free ligand absorbs in the UV (230–280 nm). The metal complex (impurity) absorbs in the visible (400–550 nm).

-

Method:

-

Dilute stock 1:100 in water.

-

Measure Absorbance at 520 nm (specific for Fe-complex).

-

Pass Criteria:

. If

-

Part 5: Troubleshooting & Degradation Logic

The following diagram illustrates the causality of reagent failure. It maps how environmental factors (Moisture, Light, Metals) lead to specific assay failures.

Caption: Causal pathway linking storage failures (moisture, light, metal contact) to specific analytical consequences (stoichiometric errors and background interference).

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87811, 2,2'-Bipyridine dihydrochloride. Retrieved from [Link]

-

American Chemical Society (2017). Reagent Chemicals: Specifications and Procedures - 2,2'-Bipyridine. ACS Publications. Retrieved from [Link]

Sources

Technical Guide: UV-Vis Absorption Spectrometry of 2,2'-Bipyridine Hydrochloride

Topic: 2,2'-Bipyridine Hydrochloride UV-Vis Absorption Spectrum Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a definitive reference for the ultraviolet-visible (UV-Vis) absorption characteristics of 2,2'-bipyridine (bipy) in its hydrochloride (protonated) forms. While neutral 2,2'-bipyridine is a standard ligand in coordination chemistry, its protonated species (

Key Spectral Feature: Protonation of the pyridine nitrogen induces a bathochromic (red) shift of the primary

Chemical & Electronic Basis

To interpret the spectrum accurately, one must understand the underlying electronic and structural changes driven by pH.

Protonation Equilibria

2,2'-Bipyridine exists in three distinct protonation states depending on the acidity of the medium. The hydrochloride salt form typically corresponds to the monoprotonated species (

-

Neutral (

): Predominant at pH > 4.4. -

Mono-cation (

): Predominant at pH 0.5 – 4.0. -

Di-cation (

): Predominant at pH < 0.

Conformational Switching

Unlike the neutral molecule, which favors a trans-planar conformation in solution to minimize dipole repulsion, the mono-protonated cation (

Electronic Transitions

-

Neutral: Characterized by intense

transitions at 235 nm and 280 nm. -

Protonated: The addition of

stabilizes the non-bonding (

Spectral Data Specifications

The following data represents the consensus values derived from acidic aqueous solutions (HCl/KCl buffers).

Table 1: UV-Vis Absorption Peaks by Species

| Species | Formula | pH Range | Key Feature | ||

| Neutral | 235, 280 | ~11,500 (at 280 nm) | Dual peak, trans conformer | ||

| Mono-cation | 301 | ~13,000 - 14,000 | Sharp bathochromic shift, cis locked | ||

| Di-cation | ~295 - 300 | Varies | Broadening, loss of fine structure |

Note: The shift from 280 nm to 301 nm is the primary diagnostic indicator of protonation. Isosbestic points (points of constant absorbance) appear during titration, confirming the equilibrium between species without side reactions.

Visualization of Mechanism & Workflow

Diagram 1: Protonation-Induced Conformational & Spectral Shift

This pathway illustrates the causality between pH changes, structural rotation, and the resulting spectral shift.

Caption: The transition from neutral to mono-protonated bipyridine involves a trans-to-cis rotation, stabilizing the structure and shifting absorbance to 301 nm.

Experimental Protocol: Reliable Measurement

To ensure data integrity (E-E-A-T), this protocol uses a self-validating titration method.

Reagents

-

Analyte: 2,2'-Bipyridine (High Purity >99%).

-

Solvent: 0.1 M HCl (for hydrochloride form) and 0.1 M NaOH (for neutral baseline).

-

Blank: Match the solvent matrix exactly.

Step-by-Step Workflow

-

Stock Preparation: Dissolve 15.6 mg of 2,2'-bipyridine in 100 mL of Ethanol/Water (1:1) to create a

M stock. -

Baseline Scan (Neutral): Dilute an aliquot into 10 mM Phosphate Buffer (pH 7.0). Scan 200–400 nm. Verify peaks at 235/280 nm.[1]

-

Acidification (Hydrochloride Generation):

-

Take a fresh aliquot of stock.

-

Dilute into 0.1 M HCl.

-

Validation Check: The solution should remain clear (no precipitation).

-

-

Measurement: Scan 200–400 nm.

-

Success Criterion: The 280 nm peak must disappear/diminish, replaced by a single strong band at 301 nm .

-

-

Molar Absorptivity Calculation:

Where

Diagram 2: Experimental Logic Flow

Caption: Parallel workflow to validate the spectral shift between neutral and hydrochloride forms.

Applications in Drug Development & Analysis

Iron Chelation Assays

The hydrochloride form is often the precursor in colorimetric assays for Iron(II).

-

Mechanism:

. -

Interference: The ligand itself absorbs at 301 nm (UV). The complex absorbs at 522 nm (Visible red).

-

Critical Control: Ensure the measurement wavelength (522 nm) is far removed from the free ligand tail (ends ~340 nm) to prevent false positives.

pH Sensing

Due to the distinct shift (

References

-

NIST Chemistry WebBook. 2,2'-Bipyridine UV-Vis Spectrum. National Institute of Standards and Technology.[2][3] [Link]

-

PhotochemCAD. Absorption Spectrum of 2,2'-Bipyridine.[Link][4]

-

Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3988. (Discusses pKa values and historical spectral data). [Link]

-

Kudrev, A. G. (2013).[5] Cooperative binding of 2,2'-bipyridine into polynucleotide poly(A)-poly(U-) in an alkaline aqueous solution.[5] Biopolymers.[5] (Provides binding constants and spectral behavior).[5][6][7] [Link]

Sources

- 1. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Bipyridine [webbook.nist.gov]

- 3. 2,2'-Bipyridine [webbook.nist.gov]

- 4. PhotochemCAD | 2,2'-Bipyridine [photochemcad.com]

- 5. Cooperative binding of 2,2'-bipyridine into polynucleotide poly(A)-poly(U-) in an alkaline aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: The Role of 2,2'-Bipyridine Hydrochloride in Coordination Chemistry

Executive Summary

2,2'-Bipyridine (bipy) is a cornerstone ligand in coordination chemistry, but its hydrochloride salt (bipy·HCl) offers distinct advantages in solubility, stability, and stoichiometric control that are often overlooked. While the free base is the active coordinating species, the hydrochloride salt serves as a critical "pro-ligand" vehicle, particularly in aqueous phase synthesis and biological applications.

This guide details the mechanistic behavior of 2,2'-bipyridine hydrochloride, providing validated protocols for its conversion into high-purity metal complexes (Ru, Fe, Pt) and its application in drug development workflows.

Part 1: Physicochemical Foundation & Solubility Mechanics

The fundamental challenge in using 2,2'-bipyridine is its solubility profile. The free base is lipophilic, while the hydrochloride salt is hydrophilic. Understanding this dichotomy is essential for experimental design.

The Proton Inventory and pKa

The hydrochloride salt exists in equilibrium with the free base. To drive coordination, the nitrogen lone pairs must be deprotonated.

-

(Mono-protonated,

-

(Di-protonated,

Implication: At physiological pH (7.4) or in standard synthetic buffers (pH > 5), the equilibrium shifts spontaneously toward the free base. However, in acidic stock solutions (pH < 4), the ligand remains protonated and "protected" from oxidation or non-specific binding.

Solubility Contrast Table

| Property | 2,2'-Bipyridine (Free Base) | 2,2'-Bipyridine Hydrochloride |

| CAS | 366-18-7 | 18820-87-6 (Dihydrochloride) |

| Primary Solvent | Organic (Ethanol, DCM, Acetonitrile) | Aqueous (Water, Buffer) |

| Water Solubility | Low (~5.5 g/L) | High (>100 g/L) |

| Primary Utility | Organic phase synthesis | Aqueous assays, biological stock solutions |

| Handling | Volatile, sublime-able solid | Stable, non-volatile salt |

Part 2: Mechanistic Coordination Strategy

When starting with the hydrochloride salt, the coordination reaction is not merely

The "In Situ Neutralization" Mechanism

Directly mixing metal salts with bipy·HCl in water often fails because the protons (

The Fix: You must introduce a base (Sodium Acetate, NaOH, or Triethylamine) to act as a proton sink.

Visualization: The Activation Pathway

The following diagram illustrates the equilibrium shift required to activate the hydrochloride salt for coordination.

Figure 1: The activation workflow for 2,2'-bipyridine hydrochloride. The salt must be deprotonated to expose the nitrogen lone pairs for metal binding.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the color change described does not occur, check the pH immediately.

Protocol A: Aqueous Determination of Iron (Analytical)

Use Case: Quantifying Fe(II) contaminants in drug substances. Why use HCl salt? It allows the preparation of stable aqueous stock solutions without organic co-solvents that might precipitate proteins.

-

Reagent Prep: Dissolve 0.5 g 2,2'-bipyridine hydrochloride in 100 mL distilled water. (Result: Clear, colorless solution).

-

Buffering: Prepare a 10% Hydroxylamine Hydrochloride solution (reducing agent to ensure Fe is in +2 state) and a Sodium Acetate buffer (pH 5.5).

-

Reaction:

-

Add 2 mL of sample solution.

-

Add 1 mL Hydroxylamine solution.

-

Add 2 mL Acetate buffer.

-

Add 2 mL Bipy·HCl solution.

-

-

Validation: A deep red complex

forms immediately. -

Quantification: Measure absorbance at 522 nm .

-

Note: If the solution remains colorless but contains iron, the pH is likely too low (< 3.0), preventing ligand deprotonation. Add more acetate.

-

Protocol B: Synthesis of from the Hydrochloride Salt

Use Case: Synthesis of ECL labels or photoredox catalysts. Why use HCl salt? Precise stoichiometric weighing is easier with the non-volatile salt than the subliming free base.

-

Stoichiometry:

- : 1.0 equiv

- : 3.2 equiv (slight excess)

-

Sodium Phosphinate (

): reducing agent.[1] -

Crucial Step: Sodium Hydroxide (NaOH): 3.2 equiv (to neutralize the HCl).

-

Solvent: Ethanol/Water (1:1).

-

Procedure:

-

Isolation: Add excess KCl or acetone to precipitate the complex.

Part 4: Applications in Drug Development

In pharmaceutical research, the hydrochloride salt is preferred for Metallodrug Synthesis and Bio-Assays .

Metallodrug Screening (Pt/Au/Ru)

When synthesizing cytotoxic agents (e.g., Platinum-bipy intercalators), the hydrochloride salt allows for "clean" aqueous phase reactions.

-

Workflow: Dissolve

in water. Add bipy·HCl. Slowly titrate with dilute NaOH. -

Advantage: This "slow release" of the free ligand prevents rapid precipitation of oligomeric hydroxo-species, promoting the formation of the thermodynamic monomeric chelate.

Biological Assay Decision Tree

Use this logic flow to determine when to use the Hydrochloride salt versus the Free Base in assay development.

Figure 2: Decision matrix for ligand selection in assay development.

Part 5: References

-

ACS Reagent Chemicals. (2017).[4] 2,2'-Bipyridine: Monograph and Specifications. American Chemical Society.[3][4] [Link]

-

Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.[5][6] Molecules (MDPI), 24(21), 3951. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87811, 2,2'-Bipyridine dihydrochloride.[7] [Link][7]

-

Broomhead, J. A., & Young, C. G. (1990). Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate.[1][6] Inorganic Syntheses, 28, 338-340. [Link]

-

Kaizaki, S., & Hidaka, J. (1986). Solubility and Thermodynamics of 2,2'-Bipyridine in Aqueous Solutions. Bulletin of the Chemical Society of Japan. [Link]

Sources

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. Notes. Studies on the solubility of 2,2′-bipyridyl,1,10-phenanthroline, and their tris iron(II) perchlorates in methanol–water mixtures, and the determination of the ‘medium effect’ of ions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 7. 2,2'-Bipyridine dihydrochloride | C10H10Cl2N2 | CID 87811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Precision Preparation of 2,2'-Bipyridine Stock Solutions from Hydrochloride Precursors

Abstract & Core Directive

2,2'-Bipyridine (Bipy) is a privileged bidentate ligand essential for colorimetric metal analysis (specifically Fe²⁺), atom transfer radical polymerization (ATRP), and metallo-supramolecular chemistry. While often supplied as a free base, the hydrochloride salt form (Bipy·HCl or Bipy·2HCl) is frequently encountered in synthesis or specific purification workflows due to its superior water solubility and crystalline stability.

The Critical Challenge: The hydrochloride salt is non-coordinating in its protonated state. The nitrogen lone pairs required for metal chelation are occupied by protons (

-

Stoichiometric Accuracy: Correcting for the molecular weight difference between the salt and the active free base.

-

Controlled Deprotonation: Releasing the free base without exceeding its aqueous solubility limit (~5.5 g/L), which would cause precipitation.

This guide provides the definitive protocols for preparing active Bipy stock solutions for both Aqueous Analytical (e.g., Iron assays) and Organic Catalytic applications.

Technical Specifications & Stoichiometry

Before weighing, the exact salt form must be verified. The hygroscopic nature of the salt requires handling in a desiccated environment.

Table 1: Physicochemical Constants & Conversion Factors[1]

| Parameter | Free Base (Active) | Monohydrochloride Salt | Dihydrochloride Salt |

| Formula | |||

| MW ( g/mol ) | 156.19 | 192.65 | 229.11 |

| Conversion Factor | 1.00 | 1.23 | 1.47 |

| Aqueous Solubility | ~35 mM (~5.5 g/L) | High (> 1 M) | High (> 1 M) |

| Active State | Coordinating | Non-Coordinating (Acidic) | Non-Coordinating (Acidic) |

| Solution pH | ~7.5 | ~4.0 - 5.0 | < 2.0 |

Critical Note: Do not attempt to prepare an aqueous stock solution of the free base >30 mM. While the salt dissolves easily at high concentrations, neutralizing a concentrated salt solution (>35 mM) will cause the free base to crash out of solution as a white precipitate.

Decision Logic & Workflow

Select the protocol based on your downstream application.

Figure 1: Decision tree for selecting the appropriate preparation method based on solubility limits and solvent requirements.

Protocol A: Aqueous Stock Solution (Analytical Grade)

Target: 20 mM Stock Solution (Buffered) Application: Colorimetric determination of Iron, Biological Assays.

Reagents

-

2,2'-Bipyridine Hydrochloride (Verify mono- or di- form).

-

Ultrapure Water (Type I, 18.2 MΩ·cm). Crucial: Trace iron in standard distilled water will turn the solution pink immediately.

-

Buffer (Acetate or Citrate, pH 5.0–6.0) or dilute NaOH.

Step-by-Step Methodology

-

Calculate Mass: To prepare 100 mL of 20 mM stock:

-

Example (Monohydrochloride):

-

-

Dissolution (Acidic Phase):

-

Weigh the calculated mass of Bipy·HCl into a 100 mL volumetric flask.

-

Add approx. 80 mL of Ultrapure water.

-

Sonicate for 2 minutes. The salt will dissolve rapidly.

-

Observation: The solution is now acidic and colorless.

-

-

Activation (pH Adjustment):

-

Why: At acidic pH, Bipy is protonated (

) and cannot bind -

Add 1.0 M NaOH dropwise or a concentrated buffer (e.g., 10 mL of 1M Acetate Buffer pH 5.5).

-

Target pH: Adjust to pH 5.0 – 7.0 .

-

Warning: Do not exceed pH 8.5, or solubility decreases further.

-

-

Finalize Volume:

-

Dilute to the 100 mL mark with Ultrapure water.

-

Invert 10 times to mix.

-

-

Quality Control (The "Pink Test"):

-

Take 1 mL of stock. Measure Absorbance at 522 nm.[1]

-

Criteria: Absorbance must be < 0.01. If pink, reagents were contaminated with Iron.

-

Protocol B: Organic Stock (Free Base Isolation)

Target: High Concentration (>100 mM) in Organic Solvent (DCM, Acetonitrile, etc.) Application: Ligand synthesis, ATRP, organic catalysis.

Reagents

-

2,2'-Bipyridine Hydrochloride.

-

Dichloromethane (DCM) or Diethyl Ether.

-

Sodium Hydroxide (1 M aqueous solution).

-

Anhydrous Magnesium Sulfate (

).

Workflow Diagram

Figure 2: Workflow for converting hydrochloride salt to active free base for organic applications.

Step-by-Step Methodology

-

Dissolution: Dissolve the Bipy·HCl salt (e.g., 1.0 g) in the minimum amount of water (~10–15 mL) required to solvate it.

-

Neutralization: Slowly add 1 M NaOH while stirring until the pH exceeds 10.

-

Observation: The solution will become cloudy as the hydrophobic free base precipitates/oils out.

-

-

Extraction:

-

Transfer to a separatory funnel.

-

Extract 3 times with Dichloromethane (DCM) (3 x 15 mL).

-

The Bipy free base partitions into the organic (bottom) layer.

-

-

Drying:

-

Combine organic layers.

-

Dry over anhydrous

for 10 minutes. -

Filter off the drying agent.

-

-

Isolation:

-

Evaporate the DCM using a rotary evaporator.

-

Result: You will obtain white/off-white crystalline 2,2'-bipyridine free base.

-

-

Stock Preparation:

-

Weigh the resulting solid.

-

Dissolve in the desired organic solvent (e.g., Acetonitrile, DMSO) to the target concentration (e.g., 100 mM).

-

Stability & Storage

-

Light Sensitivity: Bipyridine solutions are photo-active. Store in Amber Glass vials.

-

Shelf Life:

-

Aqueous (Acidic/Salt): Stable for 6 months at 4°C.

-

Aqueous (Buffered): Stable for 1 month (prone to microbial growth if not sterile filtered).

-

Organic: Stable indefinitely if sealed against evaporation.

-

-

Contamination: Use plastic spatulas. Metal spatulas can leach iron, creating a false-positive pink color.

Troubleshooting

| Issue | Cause | Solution |

| Pink Coloration | Iron ( | Use plasticware; check water quality; add hydroxylamine HCl to reduce |

| Precipitation (Aqueous) | Concentration > 35 mM or pH > 9. | Dilute solution or lower pH to ~5–6. |

| Cloudiness (Organic) | Water retention in organic phase. | Re-dry with |

References

-

Solubility & Physical Properties

-

National Institute of Standards and Technology (NIST). "2,2'-Bipyridine Solubility Data." Webbook. Link

-

-

Iron Determination Protocol

-

Moss, M. L., & Mellon, M. G. (1942). "Colorimetric Determination of Iron with 2,2'-Bipyridyl and with 2,2',2"-Terpyridyl." Analytical Chemistry. Link

-

-

pKa and Protonation

-

Constable, E. C., & Housecroft, C. E. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules. Link

-

-

General Reagent Specifications

Sources

Application Note: Controlled Synthesis of Ruthenium(II) Polypyridyl Complexes

From Hydrochloride Precursor (

Abstract & Strategic Overview

Ruthenium(II) polypyridyl complexes, particularly

However, commercial starting material is almost exclusively Ruthenium(III) chloride hydrate (

This guide details two distinct protocols:

-

The "Platform" Route: Synthesis of

, the essential intermediate for creating asymmetric "drug-like" complexes (e.g., attaching a specific targeting ligand).[1] -

The "Standard" Route: Direct synthesis of

for photophysical standards.[1]

Mechanistic Foundation (The "Why")[1]

Understanding the reaction mechanism is vital for troubleshooting.[1]

-

The Reduction Step:

( -

The "Blue Solution": Upon initial heating with a reducing agent, the solution often turns deep blue. This is a cluster species (often formulated as

or similar mixed-valence species).[1] Formation of this blue intermediate is a visual "QC check" that reduction is proceeding.[1] -

Ligand Substitution: Ru(II) is kinetically substitution-inert compared to first-row transition metals, but less so than Ru(III).[1] High temperature (reflux) is required to drive the substitution of

by bipyridine.[1] -

The Lithium Chloride Effect: In Protocol 1, we add excess LiCl. By Le Chatelier’s principle, a high concentration of chloride ions prevents the third bipyridine ligand from displacing the chlorines, effectively "locking" the complex at the bis-bipyridine stage (

).[1]

Reaction Pathway Diagram[2]

Caption: Divergent synthesis pathways from the common Ru(III) precursor based on chloride concentration and ligand stoichiometry.

Protocol 1: Synthesis of (The Platform)

Application: Use this if you intend to attach a third, different ligand (e.g., for antibody conjugation or DNA intercalation).[1] Standard: Modified Sullivan Method [1].

Reagents & Equipment[1][3][4][5][6][7][8][9]

- (Assay ~40% Ru)[1][2]

-

Lithium Chloride (LiCl) - Critical Reagent[1]

-

N,N-Dimethylformamide (DMF) - Anhydrous preferred[1]

-

Schlenk line or inert gas manifold (Argon/Nitrogen)[1]

Step-by-Step Methodology

-

Charge: In a 100 mL round-bottom flask equipped with a stir bar, combine:

-

Degas: Sparge the solution with Argon for 15 minutes. Oxygen promotes the formation of Ru(III) impurities.[1]

-

Reflux: Heat to reflux (approx. 153°C) under Argon for 8 hours .

-

Observation: The mixture will turn from dark brown to a deep violet/black.

-

-

Cool & Precipitate:

-

Filtration:

QC Check: The product should be a dark purple/black solid. It is soluble in DMF and DMSO, but sparingly soluble in water and acetone.

Protocol 2: Synthesis of (The Standard)[1]

Application: Photoredox catalysis, ECL standards, educational labs.[1] Standard: Ethylene Glycol "Polyol" Method [2].[1]

Reagents

Step-by-Step Methodology

-

Charge: Combine

(1.0 g) and 2,2'-Bipyridine (2.0 g, ~3.3 equivalents) in 40 mL of Ethylene Glycol.-

Note: Excess ligand ensures complete conversion to the tris-species.[1]

-

-

Reflux: Heat to reflux (~197°C) for 4-6 hours .

-

Workup:

-

Precipitation:

-

Recrystallization: Recrystallize from hot water/ethanol for high purity.

Purification & Ion Exchange (The "E-E-A-T" Factor)[1]

For pharmaceutical applications, the counter-ion matters. Chloride salts are water-soluble (good for biology).[1] Hexafluorophosphate (

The "Anion Switch" Purification Strategy

If your crude product is impure, do not try to column the chloride salt directly on silica (it sticks).[1]

-

Precipitate as

: Dissolve crude Ru-chloride in water. Add saturated -

Column Chromatography: Dissolve the

salt in minimal Acetonitrile/DCM. Run on Silica or Alumina.[1]-

Mobile Phase: MeCN:KNO3(aq) or MeCN:MeOH.[1]

-

-

Switch back to Chloride (for Bio-use):

Purification Workflow Diagram

Caption: The "Anion Switch" technique allows silica chromatography of charged Ru-complexes.[1]

Characterization & Data Summary

Key Identification Metrics

| Technique | Parameter | Expected Result ( | Interpretation |

| 1H NMR | Chemical Shift | Symmetric pattern indicates | |

| UV-Vis | ~452 nm ( | MLCT Band. This is the signature "Ru-to-ligand" charge transfer.[1] | |

| UV-Vis | ~285 nm | Ligand centered ( | |

| Emission | ~600-620 nm | Phosphorescence (triplet MLCT).[1] | |

| Cyclic Voltammetry | +1.26 V vs SCE |

Troubleshooting Guide

-

Problem: Product is black/tarry.

-

Problem: Low Yield of

. -

Problem: "Oiling out" during precipitation.

-

Fix: The counter-ion exchange was too fast. Redissolve in minimal solvent and add the counter-ion solution dropwise with vigorous stirring.

-

References

-

Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II).[1] Inorganic Chemistry, 17(12), 3334–3341.[1]

-

Broomhead, J. A., & Young, C. G. (1982). Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate.[1] Inorganic Syntheses, 21, 127.[1] [1]

-

Yoon, T. P., Ischay, M. A., & Du, J. (2010). Visible light photocatalysis as a greener approach to photochemical synthesis.[1] Nature Chemistry, 2(7), 527–532.[1]

-

Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence.[1] Coordination Chemistry Reviews, 84, 85-277.[1] [1]

Sources

- 1. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. CN103951610B - A kind of preparation method of Ru-polypyridine complex - Google Patents [patents.google.com]

- 5. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decarboxylation of 2,2’-Bipyridinyl-4,4’-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KR101204341B1 - Methods of Synthesis of ruthenium metal powder using reductants in liquid phase - Google Patents [patents.google.com]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. RuCl3 - Wordpress [reagents.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ionicviper.org [ionicviper.org]

Application Notes and Protocols: Preparation and Use of Ferroin Indicator Solution

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, underlying scientific principles, and application of Ferroin indicator solution. Ferroin, a stable complex of ferrous iron and 1,10-phenanthroline, is a critical redox indicator in various analytical procedures, particularly in titrimetric analysis. These application notes detail the precise protocol for its preparation, elucidate the mechanism of its color change, discuss its primary applications, and provide essential safety and handling information.

Introduction: The Significance of Ferroin in Redox Titrimetry

In the landscape of analytical chemistry, the precise determination of reaction endpoints is paramount. Redox titrations, which are based on oxidation-reduction reactions, often require an indicator to provide a sharp, visual endpoint. Ferroin, the tris(1,10-phenanthroline)iron(II) sulfate complex, serves this purpose with exceptional reliability.[1][2] Its utility stems from a rapid and reversible, high-potential color change that is distinct and easily observed.[1][3]

The reduced form of the complex, [Fe(phen)₃]²⁺, exhibits a vibrant red color, while its oxidized counterpart, [Fe(phen)₃]³⁺, is a pale blue.[1][4][5] This dramatic color transition occurs at a specific electrode potential, making it an ideal indicator for titrations involving strong oxidizing agents such as cerium(IV) sulfate and potassium dichromate.[1][4][6][7] This guide is designed to provide both the foundational theory and the practical steps necessary for the successful preparation and application of this vital analytical tool.

Scientific Principles and Mechanism of Action

The efficacy of Ferroin as a redox indicator is grounded in the principles of coordination chemistry and electrochemistry. The ligand, 1,10-phenanthroline, is a strong-field bidentate ligand that forms a highly stable, five-membered chelate ring with the ferrous iron (Fe²⁺) ion.[8] Three of these ligands coordinate with a central iron ion to form the intensely colored, octahedral [Fe(phen)₃]²⁺ complex.[2][9]

The indicator's function is a one-electron transfer reaction:

[Fe(phen)₃]²⁺ (red) ⇌ [Fe(phen)₃]³⁺ (pale blue) + e⁻

The standard electrode potential for this transition is approximately +1.06 V in aqueous solution, though this can be influenced by factors such as pH and the presence of substituents on the phenanthroline ring.[2][10] The intense red color of the Fe(II) complex is not due to d-d transitions, but rather to a more intense metal-to-ligand charge transfer (MLCT).[5] When an oxidizing titrant is added, it accepts an electron from the Fe(II) center, oxidizing it to Fe(III). This change in oxidation state alters the electronic structure of the complex, causing the observed color shift to pale blue.[4][5]

Diagram 1: Ferroin Indicator Workflow

This diagram illustrates the key stages from reagent preparation to the final application of the Ferroin indicator in a typical redox titration, highlighting the visual endpoint detection.

Caption: Workflow for Ferroin preparation and use in titration.

Materials and Equipment

Reagents

| Reagent | Grade | Formula | Supplier Recommendation |

| Ferrous Ammonium Sulfate Hexahydrate | ACS Reagent | Fe(NH₄)₂(SO₄)₂·6H₂O | Columbus Chemical, Fisher Scientific |

| 1,10-Phenanthroline Monohydrate | ACS Reagent | C₁₂H₈N₂·H₂O | Merck[11], Carl ROTH[12] |

| Deionized Water | Type II or better | H₂O | In-house or commercial |

Equipment

-

Analytical balance (readability ±0.1 mg)

-

Volumetric flasks (Class A, 100 mL)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Pipettes (volumetric)

-

Heating plate (optional, for dissolving 1,10-phenanthroline)

Detailed Preparation Protocol (0.025 M Ferroin Solution)

This protocol outlines the preparation of 100 mL of a standard 0.025 M Ferroin indicator solution. This concentration is suitable for most standard redox titrations.

Step 1: Preparation of Ferrous Ammonium Sulfate Solution

-

Rationale: Ferrous ammonium sulfate (Mohr's salt) is a stable primary standard source of Fe²⁺ ions.

-

Procedure: Accurately weigh 0.980 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[13] Transfer it to a 100 mL beaker and dissolve in approximately 50 mL of deionized water.

Step 2: Preparation of 1,10-Phenanthroline Solution

-

Rationale: A stoichiometric excess of the ligand ensures complete formation of the tris-complex.

-

Procedure: In a separate 100 mL beaker, weigh 1.487 g of 1,10-phenanthroline monohydrate.[13] Add approximately 40 mL of deionized water. 1,10-phenanthroline dissolves slowly; gentle warming (do not boil) and stirring may be required to facilitate dissolution.[13][14] If the solution darkens, it should be discarded.[13]

Step 3: Formation of the Ferroin Complex

-

Rationale: Combining the two solutions allows for the spontaneous formation of the stable [Fe(phen)₃]²⁺ complex.

-

Procedure: Slowly, with constant stirring, add the ferrous ammonium sulfate solution from Step 1 to the 1,10-phenanthroline solution from Step 2. A deep red color will form immediately.

Step 4: Final Dilution and Storage

-

Rationale: Diluting to a precise final volume ensures the accurate molarity of the indicator solution.

-

Procedure: Quantitatively transfer the combined solution into a 100 mL volumetric flask. Rinse the beakers with small portions of deionized water and add the rinsings to the flask. Dilute to the mark with deionized water, cap, and invert several times to ensure homogeneity.

-

Storage: Store the solution in a tightly closed, dark glass bottle.[15] The solution is stable for several months when stored properly away from light.[3][16][17]

Diagram 2: Ferroin Complex Formation

This diagram shows the chemical reaction where one ferrous ion coordinates with three 1,10-phenanthroline ligands to form the stable, colored Ferroin complex.

Caption: Formation of the Ferroin indicator complex.

Applications in Titrimetric Analysis

Ferroin is a versatile indicator primarily employed in redox titrations. Its high transition potential makes it particularly suitable for titrations with strong oxidants.

Cerimetric Titrations

Cerium(IV) is a powerful oxidizing agent, and its titrations are known as cerimetry.[7] Ferroin is the indicator of choice for the determination of iron(II) with cerium(IV).[4][18] The endpoint is marked by a sharp color change from reddish-orange to a very pale blue.

Dichromate Titrations

Ferroin is also used in titrations with potassium dichromate, for example, in the determination of chemical oxygen demand (COD) in environmental samples.[7][19] In COD analysis, excess dichromate is back-titrated with ferrous ammonium sulfate, with Ferroin signaling the endpoint when all excess dichromate has been consumed.[19] The color change is typically from a blue-green (due to Cr³⁺) to a reddish-brown.[19]

Other Applications

The indicator has been successfully used for the titrimetric determination of various other substances, including arsenic(III), hydroquinone, and ferrocyanide.[6] It also serves as a catalyst and indicator in oscillating chemical reactions like the Belousov-Zhabotinsky reaction.[1][3]

Safety, Handling, and Troubleshooting

Safety Precautions

-

Ferrous Ammonium Sulfate: May cause skin, eye, and respiratory irritation.[20][21]

-

1,10-Phenanthroline: Toxic if swallowed.[12][22][23][24] It is also very toxic to aquatic life.[22][23][24]

-

General Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Handle chemicals in a well-ventilated area or under a fume hood.[20][23]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Faint or indistinct endpoint | Indicator concentration too low; slow reaction kinetics. | Prepare a fresh, more concentrated indicator solution. Ensure proper acidity of the titration medium, as this can affect reaction rates.[25] |

| Indicator color fades before endpoint | Instability of the oxidized form; presence of interfering substances. | Ensure the titration is carried out promptly. Check the sample for substances that might react with the indicator. |

| Precipitate forms during preparation | Low-quality reagents; incorrect solvent; contamination. | Use ACS grade or higher reagents and high-purity deionized water. Ensure all glassware is scrupulously clean. |

| Solution appears dark or discolored upon preparation | 1,10-phenanthroline was overheated and decomposed during dissolution. | Discard the solution and prepare a new batch, using only gentle warming to dissolve the ligand.[13] |

References

-

Ferrous Ammonium Sulfate, Hexahydrate, ACS - Safety Data Sheet. (2021, September 21). Columbus Chemical. [Link]

-

Metal ion indicators in Complexometric titration. Pharmacy Infoline. [Link]

-

Uses of Ferroin and Diphenylamine in Redox Reactions. (2025, November 21). Filo. [Link]

-

Safety Data Sheet: 1,10-Phenanthroline monohydrate. (2024, March 3). Carl ROTH. [Link]

-

SAFETY DATA SHEET - 1,10-Phenanthroline monohydrate. (2025, December 18). EMD Millipore. [Link]

-

Reason for Ferroin's color shift. (2020, May 18). Physics Forums. [Link]

-

FERROIN SOLUTION AR 0.025 M Redox Indicator. RX MARINE INTERNATIONAL. [Link]

-

SAFETY DATA SHEET - FERROUS AMMONIUM SULFATE. (2017, September 12). Quality Environmental Containers. [Link]

-

Iron by 1,10-phenanthroline assay. ResearchGate. [Link]

-

Some new applications of ferroin as redox indicator in titrations with dichromate. (1970). PubMed. [Link]

-

Safety Data Sheet: Ferroin solution. (2023, April 25). Carl ROTH. [Link]

-

Ferroin indicator solution - SAFETY DATA SHEET. (2021, July). Thermo Fisher Scientific. [Link]

-

Substituent and solvent effects on the electrochemical properties of some iron(II) complexes with 1,10-phenanthroline. (1989). Collection of Czechoslovak Chemical Communications. [Link]

-

Ferroin. Wikipedia. [Link]

-

Redox Titrations. Analytical chemistry. [Link]

-

What is the mechanism of changing the color of indicators? (2017, January 4). Quora. [Link]

-

Ferroin – Knowledge and References. Taylor & Francis. [Link]

-

Selecting an Indicator for a Redox Titration. (2013, July 26). Analytical Sciences Digital Library. [Link]

-

Behaviour of ferroin indicator in iron(ii)- dichromate titrations A Critical study. (1972). PubMed. [Link]

-

Iron Reduces Iron: A Spectroelectrochemical Insight of Ligand Effect on Iron Redox Potential. (2018). Thai Science. [Link]

-

DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE. University of Kentucky. [Link]

-

A Donor−Acceptor Tetrathiafulvalene Ligand Complexed to Iron(II): Synthesis, Electrochemistry, and Spectroscopy. (2012). Inorganic Chemistry. [Link]

-

Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. University of Kentucky. [Link]

-

1,10-Phenanthroline Modulated Redox Potentials Explored for Benign Iron Speciation Analysis. (2011). Semantic Scholar. [Link]

-

Redox-activity of Fe 3+/2+ (phen) 3 complex. ResearchGate. [Link]

-

Synthesis and Crystal Structure of Tris(1,10-phenanthroline)iron(II) perchlorate ethanol monosolvate hemihydrate. (2025, August 6). ResearchGate. [Link]

-

Synthesis, structure and electrochemical properties of the cationic complex tris-(imidazolidine-1,10-phenanthroline)iron(II). (2009). Repositorio UC. [Link]

Sources

- 1. Ferroin Indicator [rmreagents.com]

- 2. Ferroin - Wikipedia [en.wikipedia.org]

- 3. FERROIN SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 4. Uses of Ferroin and Diphenylamine in Redox Reactions | Filo [askfilo.com]

- 5. physicsforums.com [physicsforums.com]

- 6. Some new applications of ferroin as redox indicator in titrations with dichromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]

- 8. info.gfschemicals.com [info.gfschemicals.com]

- 9. CAS 14634-91-4: Tris(1,10-phenanthroline)iron(II) sulfate [cymitquimica.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1,10-Phenanthroline monohydrate MSDS - 107225 - Merck [merckmillipore.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. researchgate.net [researchgate.net]

- 14. flinnsci.com [flinnsci.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. thermofishersci.in [thermofishersci.in]

- 18. asdlib.org [asdlib.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. qecusa.com [qecusa.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. westliberty.edu [westliberty.edu]

- 23. mmbio.byu.edu [mmbio.byu.edu]

- 24. fishersci.com [fishersci.com]

- 25. Behaviour of ferroin indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2'-Bipyridine hydrochloride in atom transfer radical polymerization (ATRP)

This guide outlines the specialized application of 2,2'-Bipyridine Hydrochloride as a ligand precursor in Atom Transfer Radical Polymerization (ATRP). While the neutral form (2,2'-Bipyridine) is the industry standard, the hydrochloride salt is often utilized in aqueous systems due to its superior water solubility and storage stability, or simply due to inventory availability.

Crucial Distinction: The hydrochloride salt cannot coordinate with copper catalysts in its protonated state. It acts as a "Pro-Ligand" that must be chemically activated (deprotonated) to function. This protocol focuses on the critical in situ activation steps required to ensure successful polymerization.

Part 1: Mechanism & Critical Chemistry

The Ligand Activation Equilibrium

In ATRP, the ligand (L) solubilizes the Copper halide salt (CuX) and tunes its redox potential to allow reversible halogen atom transfer.

-

Neutral Bpy: Possesses lone pairs on Nitrogen available for d-orbital coordination with Cu.

-

Bpy·HCl: The Nitrogen lone pairs are occupied by protons (

). Coordination is blocked.

To activate the system, a stoichiometric base must be introduced to shift the equilibrium from the inactive salt to the active free base, which then instantaneously captures the Copper ion.

The "Activation Window":

-

pH < 4: Ligand is fully protonated. Cu(I) is unstable and will disproportionate into Cu(0) and Cu(II).[1] Polymerization Fails.

-

pH > 7: Ligand is free. Cu-Bpy complex forms (Dark Brown). Polymerization Proceeds.

Mechanistic Pathway Diagram

The following diagram illustrates the activation logic required before the polymerization cycle can begin.

Caption: Activation pathway of 2,2'-Bipyridine Hydrochloride. Without base neutralization, the Cu(I) source degrades via disproportionation.

Part 2: Pre-Protocol Preparation (Ligand Liberation)

Before starting the polymerization, you must calculate the precise neutralization requirement.

Stoichiometry Table:

| Precursor Type | Molecular Weight ( g/mol ) | Base Equivalents Required | Recommended Base (Aqueous) | Recommended Base (Organic) |

|---|---|---|---|---|

| 2,2'-Bipyridine (Neutral) | 156.18 | 0 | None | None |

| 2,2'-Bipyridine·HCl | 192.64 | 1.0 eq | NaOH (1M) | Triethylamine (TEA) |

| 2,2'-Bipyridine·2HCl | 229.10 | 2.0 eq | NaOH (2M) | Triethylamine (TEA) |

Protocol A: In-Situ Aqueous Activation (For Aqueous ATRP) Use this when polymerizing water-soluble monomers like PEG-Methacrylate or NIPAAm.

-

Dissolve Bpy·HCl in the aqueous solvent (water/buffer).

-

Add 1.0 molar equivalent of NaOH or KOH solution.

-

Vortex until dissolved. Verify pH is neutral to slightly basic (pH 7-8).

-

Validation: The solution should be clear. If utilizing Cu(II) for deactivation, adding CuBr2 at this stage should turn the solution clear blue/green.

Protocol B: Organic Phase Extraction (For Hydrophobic Monomers) Use this if you only have the salt but need to polymerize Styrene or MMA in toluene.

-

Dissolve Bpy·HCl in a minimum volume of water.

-

Add excess NaOH (pH > 10) to precipitate the neutral Bpy (it is less soluble in water than the salt).

-

Extract 3x with Dichloromethane (DCM).

-

Dry organic layer over MgSO4, filter, and evaporate solvent to recover white crystalline Neutral Bpy .

-

Proceed with standard ATRP.[2]

Part 3: Detailed Protocol - Aqueous ATRP of Oligo(ethylene glycol) Methacrylate

Objective: Synthesize Poly(OEGMA) using Bpy·HCl as the ligand source. Target DP: 50 Solvent: Water Temperature: 30°C

Reagents & Setup

-

Monomer: Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, Mn ~500), 4.0 g (8 mmol).

-

Ligand Precursor: 2,2'-Bipyridine hydrochloride (Bpy·HCl), 50 mg (0.26 mmol).

-

Base: NaOH (1M solution), 260 µL (0.26 mmol).

-

Catalyst: CuCl, 12.8 mg (0.13 mmol). Note: Ligand:Cu ratio is 2:1.

-

Initiator: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB), 33 mg (0.16 mmol).

-

Solvent: Deionized Water (degassed), 16 mL.

Step-by-Step Workflow

Step 1: Monomer & Ligand Prep

-

In a Schlenk flask equipped with a stir bar, add the Monomer (OEGMA) and Water .

-

Add Bpy·HCl (solid). Stir until fully dissolved (solution is colorless).

-

CRITICAL STEP: Add the NaOH solution . Stir for 2 minutes.

-

Self-Validation: Check pH with a strip. It must be ≥ 7. If acidic, CuCl will decompose later.

-

Step 2: Degassing (Freeze-Pump-Thaw or Sparging)

-

Seal the flask with a rubber septum.

-

Sparge the solution with Nitrogen or Argon for 20 minutes to remove dissolved oxygen.

-

Why? Oxygen poisons the ATRP catalyst by oxidizing Cu(I) to Cu(II) irreversibly.

-

Step 3: Catalyst Addition (Under Inert Atmosphere)

-

Under positive inert gas flow (or in a glovebox), add the CuCl quickly to the flask.

-

Reseal and stir vigorously.

-

Observation: The solution should instantly turn Dark Brown/Red .

-

Troubleshooting: If the solution turns blue or green immediately, oxygen ingress occurred, or pH was too low (disproportionation). If brown, the Active Catalyst Complex has formed.

-

Step 4: Initiation

-

Degas the Initiator (HEBiB) separately (or mix with a small amount of degassed water).

-

Inject the initiator into the reaction flask via a gastight syringe.

-

Place flask in a thermostated oil bath at 30°C. Time t=0.

Step 5: Termination & Purification

-

Stop reaction after desired time (e.g., 4 hours) by exposing the catalyst to air (remove septum) and diluting with water. The solution will turn blue (Cu(II)).

-

Purification: Pass the polymer solution through a short column of neutral alumina or silica gel to remove the copper complex. The eluent should be colorless.

-

Dialyze against water (MWCO 1000) for 48 hours to remove residual monomer and salts.

-

Lyophilize to obtain the pure polymer.

Part 4: Process Visualization

Caption: Operational workflow for Aqueous ATRP using Bpy-HCl. The color check is the primary quality gate.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Solution turns Blue/Green immediately upon Cu addition | 1. Oxygen present.2.[3] pH too low (Protonated Ligand). | 1. Increase degassing time.2. Verify base equivalents. Ensure pH > 7 before Cu addition. |

| Copper precipitates (Red solid) | Disproportionation of Cu(I). | Ligand concentration is too low or pH is too low. Ensure [Ligand]:[Cu] is at least 2:1. |

| Reaction too slow | High termination or low K_ATRP. | Aqueous ATRP is usually very fast. If slow, check for trace oxygen. Add a reducing agent (e.g., Ascorbic Acid) for ARGET ATRP. |

| Broad PDI (> 1.5) | Poor deactivation. | Add a small amount of Cu(II)Br2 (10% of Cu(I)) at the start to control the "Flash" initiation. |

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Tsarevsky, N. V., & Matyjaszewski, K. (2007). Green Atom Transfer Radical Polymerization: From Heterogeneous to Homogeneous Polymerization in Aqueous Media. Chemical Reviews, 107(6), 2270–2299.

-

Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization.[4][5] atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614–5615.

Sources

- 1. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(2,2′-bipyridil)Copper(II) Chloride Complex: Tyrosinase Biomimetic Catalyst or Redox Mediator? | MDPI [mdpi.com]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Note: Controlled Crystallization of Metal Complexes using 2,2'-Bipyridine Hydrochloride

[1]

Abstract & Introduction

2,2'-Bipyridine (bpy) is a ubiquitous chelating ligand in coordination chemistry, essential for developing photoredox catalysts, supramolecular architectures, and metallodrugs.[1][2] While most standard protocols utilize neutral bipyridine, 2,2'-Bipyridine hydrochloride (bpy[1]·HCl) offers distinct advantages in terms of aqueous solubility and storage stability. However, its use introduces a critical proton-transfer equilibrium that must be managed to ensure successful metal complexation.[1]

This application note details the procedure for synthesizing and crystallizing metal complexes (specifically focusing on

Chemical Principles: The Proton vs. Metal Competition

The core challenge when using bpy·HCl is the competition between the proton (

-

Neutral bpy:

(for the conjugate acid -

The Conflict: In the hydrochloride form, the pyridine nitrogens are protonated (

). Metal ions cannot coordinate effectively to the protonated nitrogen due to electrostatic repulsion and lack of a lone pair. -

The Solution: Controlled deprotonation.[1] By adjusting the pH, we shift the equilibrium from the inactive protonated state to the active neutral state, driving complexation.

Reaction Logic

Materials & Reagents

| Reagent | Grade | Role | Notes |

| 2,2'-Bipyridine Hydrochloride | >98% | Ligand Source | Hygroscopic; store in desiccator.[1] |

| Metal Salt (e.g., | Reagent | Metal Source | Purity dictates crystal optical quality.[1] |

| Sodium Hydroxide (NaOH) | 1.0 M Aq.[1] | Base | For precise pH adjustment. |

| Ethanol / Methanol | HPLC | Solvent | Common "good" solvents for complexes.[1] |

| Diethyl Ether / Pentane | Anhydrous | Anti-solvent | High vapor pressure for diffusion.[1] |

| Ammonium Hexafluorophosphate | 99% | Counter-ion Exchange | Optional: To precipitate hydrophobic salts.[1] |